Product packaging for DROTAVERINE HYDROCHLORIDE(Cat. No.:)

DROTAVERINE HYDROCHLORIDE

Cat. No.: B7982205
M. Wt: 434.0 g/mol
InChI Key: JBFLYOLJRKJYNV-UNUAAEKOSA-N
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Description

Contextualization within Antispasmodic Agent Research

Drotaverine Hydrochloride is an antispasmodic agent belonging to the hydroisoquinolone class of drugs. pacehospital.com It is a benzylisoquinoline derivative structurally related to papaverine (B1678415), though it exhibits more potent antispasmodic activity. pacehospital.comdrugbank.comalfa-chemistry.com The primary mechanism of action for this compound is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. pacehospital.comdrugbank.compatsnap.com This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key messenger in cellular processes, which in turn promotes the relaxation of smooth muscle tissues. patsnap.compatsnap.com

A distinguishing feature of Drotaverine in the field of antispasmodic research is its non-anticholinergic nature. patsnap.commedchemexpress.com Unlike some other antispasmodic agents, it does not produce significant anticholinergic side effects, making it a subject of interest for conditions where such effects are undesirable. patsnap.comclinicaltrials.gov Further research has revealed a multi-faceted mechanism that includes not only PDE4 inhibition but also a calcium-antagonistic effect. patsnap.com It has been shown to act as a blocker of L-type voltage-dependent calcium channels (L-VDCC), which contributes to its spasmolytic properties by reducing the influx of calcium ions necessary for muscle contraction. patsnap.commedchemexpress.commedchemexpress.comnih.gov This dual mechanism of action positions Drotaverine as a unique compound within the broader category of smooth muscle relaxants.

Historical and Current Research Trajectories of this compound

Historically, this compound was developed as an analogue of papaverine with the goal of achieving more effective smooth muscle relaxation. clinicaltrials.govnih.govclinicaltrials.gov Early research focused on its utility in treating various spastic conditions affecting the gastrointestinal, genitourinary, and biliary systems. drugbank.comalfa-chemistry.com Studies from the 1990s began to explore its application in obstetrics, specifically its potential to accelerate cervical dilation during labor. nih.govclinicaltrials.gov

Current research continues to investigate its established applications while also exploring new therapeutic possibilities. patsnap.com A significant trajectory involves the detailed elucidation of its dual mechanism of action, with studies focusing on its effects on both PDE4 and L-type calcium channels. nih.govnih.govnih.govcore.ac.uk Researchers are conducting randomized, double-blind, placebo-controlled studies to systematically evaluate its efficacy in conditions like Irritable Bowel Syndrome (IBS). nih.govnih.govnih.gov Furthermore, comparative studies are being performed to assess its effectiveness against other antispasmodics in various clinical scenarios, such as labor management and during procedures like Endoscopic Retrograde Cholangiopancreatography (ERCP). clinicaltrials.govijrcog.orgacademicmed.org Recent investigations have even begun to explore its potential cytostatic effects on tumor cell lines, indicating a broadening scope of research for this compound. drugbank.com

Detailed Research Findings

Research into this compound has yielded specific data on its mechanisms and efficacy in various applications.

Mechanism of Action

Drotaverine's primary action is the inhibition of the PDE4 enzyme, which prevents the degradation of cAMP. patsnap.com This leads to smooth muscle relaxation. pacehospital.compatsnap.com Complementing this is its ability to block L-type calcium channels, further hindering the contractile process of smooth muscles. patsnap.commedchemexpress.comnih.gov

Primary MechanismSecondary MechanismKey Molecular TargetResulting Cellular Effect
Phosphodiesterase Inhibition patsnap.comCalcium Channel Blockade patsnap.comPhosphodiesterase 4 (PDE4) pacehospital.comdrugbank.comIncreased intracellular cAMP levels, leading to smooth muscle relaxation patsnap.com
L-type Voltage-Dependent Calcium Channels (L-VDCC) medchemexpress.commedchemexpress.comInhibition of calcium ion influx, preventing muscle contraction patsnap.comnih.gov

Efficacy in Irritable Bowel Syndrome (IBS)

Randomized, double-blind, placebo-controlled studies have been conducted to assess the efficacy of this compound in patients with IBS. These studies measure outcomes based on the reduction in pain frequency and severity.

In one such 4-week study, patients treated with Drotaverine showed a statistically significant reduction in pain frequency and severity compared to those who received a placebo. nih.govnih.gov

Reduction in Pain Frequency in IBS Patients (Drotaverine vs. Placebo) nih.gov
Time PointDrotaverine Group (% of patients with significant decrease)Placebo Group (% of patients with significant decrease)
End of Week 225.9%9.4%
End of Week 360.0%21.2%
End of Week 477.7%30.6%

After four weeks, a significant difference was also observed in pain severity scores, with 77.7% of the drotaverine group experiencing a decrease compared to 30.6% in the placebo group. nih.govnih.gov Global assessment by both patients and clinicians showed significant improvement in the drotaverine group. nih.gov

Application in Obstetrics

Drotaverine has been studied for its role in accelerating labor, with research comparing its effectiveness to other agents like Valethamate Bromide and placebo.

A prospective study comparing this compound with Valethamate Bromide in 200 primigravida women found that Drotaverine was more effective in accelerating cervical dilation and shortening the first stage of labor. ijrcog.orgijrcog.org

Comparative Efficacy in Labor Augmentation ijrcog.orgacademicmed.orgijrcog.org
ParameterThis compound GroupValethamate Bromide Group
Mean Cervical Dilation Rate1.5570 cm/hr1.0840 cm/hr
Mean Duration of First Stage of Labor187.20 minutes279.85 minutes
Normal Vaginal Delivery Rate81%69%

Another study involving 146 women showed that those treated with Drotaverine had a significantly shorter time from administration to delivery compared to a placebo group (182 minutes vs. 245 minutes). nih.govclinicaltrials.gov

Interaction with L-type Calcium Channels

Research on pregnant rat uterine membranes has provided specific data on Drotaverine's interaction with L-type calcium channels. The study examined its ability to inhibit the binding of known calcium channel blockers, Nitrendipine and Diltiazem. Drotaverine was found to inhibit the specific binding of both compounds, suggesting an allosteric interaction with their binding sites on the L-type Ca2+ channel. nih.gov

Inhibition of Radioligand Binding to L-type Ca2+ Channels by Drotaverine nih.gov
RadioligandIC50 Value of Drotaverine
[(3)H]nitrendipine5.6 μM
[(3)H]diltiazem2.6 μM

The research also showed that Drotaverine accelerated the dissociation kinetics of both Nitrendipine and Diltiazem from the uterine membranes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClNO4 B7982205 DROTAVERINE HYDROCHLORIDE

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFLYOLJRKJYNV-UNUAAEKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Mechanistic Studies of Drotaverine Hydrochloride

Phosphodiesterase Type 4 (PDE4) Inhibition and Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

The cornerstone of drotaverine's spasmolytic effect is its selective inhibition of phosphodiesterase type 4 (PDE4). nih.govmedchemexpress.com PDE4 is a key enzyme within smooth muscle cells responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. patsnap.comwikipedia.org By inhibiting PDE4, drotaverine prevents the breakdown of cAMP, leading to its accumulation within the cell. nih.govpatsnap.com This increase in intracellular cAMP concentration is the initiating step in a signaling cascade that ultimately results in smooth muscle relaxation. patsnap.comalfa-chemistry.com

The phosphodiesterase superfamily consists of multiple isoenzymes, and drotaverine demonstrates notable selectivity for the PDE4 family. nih.govmedchemexpress.com The PDE4 family itself is encoded by four genes (PDE4A, PDE4B, PDE4C, PDE4D), which give rise to numerous splice variants. nih.gov While many reports confirm drotaverine's action as a selective PDE4 inhibitor, detailed studies on its differential binding affinities across the specific A, B, C, and D isoenzymes are not extensively detailed in the provided literature. However, its selectivity for the PDE4 family over other PDE types (e.g., PDE3 or PDE5) is a key characteristic of its mechanism. nih.govnih.gov This selectivity is crucial as it minimizes off-target effects that could arise from the non-specific inhibition of other phosphodiesterases, which regulate different physiological processes. alfa-chemistry.comnih.gov

The inhibitory action of drotaverine on PDE4 leads to a significant increase in intracellular cAMP, which has been demonstrated to mediate smooth muscle relaxation. nih.govresearchgate.net

Table 1: Effect of Drotaverine on cAMP Pathway Components

Target MoleculeAction of DrotaverineImmediate ConsequenceReference
Phosphodiesterase 4 (PDE4)Selective InhibitionDecreased degradation of cAMP nih.govmedchemexpress.com
Cyclic Adenosine Monophosphate (cAMP)Indirectly increases concentrationActivation of Protein Kinase A (PKA) nih.govpatsnap.com

The accumulation of intracellular cAMP, caused by PDE4 inhibition, triggers a well-defined downstream signaling cascade. patsnap.comwikipedia.org Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase. patsnap.comresearchgate.net Once activated, PKA phosphorylates several target proteins within the smooth muscle cell, most notably Myosin Light Chain Kinase (MLCK). patsnap.com

Phosphorylation of MLCK by PKA renders the enzyme inactive. patsnap.com In its active state, MLCK is responsible for phosphorylating the regulatory light chain of myosin, a critical step that enables the interaction between actin and myosin filaments, leading to muscle contraction. By inactivating MLCK, drotaverine effectively halts this process. patsnap.com The prevention of myosin light chain phosphorylation results in the disengagement of actin-myosin cross-bridges, leading to the relaxation of smooth muscle fibers and the alleviation of spasms. patsnap.com

Table 2: Drotaverine's Downstream Signaling Cascade

StepMolecule/ProcessState/ActionUltimate EffectReference
1cAMPConcentration IncreasesActivates PKA nih.govpatsnap.com
2Protein Kinase A (PKA)ActivatedPhosphorylates MLCK patsnap.com
3Myosin Light Chain Kinase (MLCK)Phosphorylated (Inactive)Cannot phosphorylate myosin light chains patsnap.com
4Actin-Myosin InteractionPreventedSmooth Muscle Relaxation patsnap.com

Calcium Channel Modulation

In addition to its primary action on the PDE4/cAMP pathway, drotaverine also exerts a significant influence on calcium ion (Ca²⁺) homeostasis, which is fundamental to muscle contraction. patsnap.com This dual mechanism involves direct interaction with voltage-dependent L-type calcium channels and the subsequent regulation of intracellular calcium levels, augmenting its spasmolytic properties. patsnap.comnih.gov

Drotaverine has been shown to function as a blocker of L-type voltage-operated calcium channels (L-VOCCs). nih.govnih.gov These channels are crucial for the influx of extracellular calcium into smooth muscle cells upon membrane depolarization. patsnap.comwikipedia.org Studies on pregnant rat uterine membranes revealed that drotaverine inhibits the specific binding of radiolabeled L-type channel ligands. nih.gov

Specifically, drotaverine demonstrated a negative allosteric interaction with the binding sites for both 1,4-dihydropyridines (like nitrendipine) and 1,5-benzothiazepines (like diltiazem) on the L-type Ca²⁺ channel. nih.gov This interaction accelerates the dissociation of these ligands from the channel, indicating a modification of the channel's conformation. nih.gov Functional studies confirm that drotaverine inhibits inward Ca²⁺ flux in a manner similar to established L-VOCC blockers like nifedipine (B1678770) and diltiazem, an effect not seen with PDE inhibitors like theophylline. nih.govcore.ac.uk

Table 3: Drotaverine Interaction with L-Type Calcium Channel Ligands

Radiolabeled LigandEffect of DrotaverineIC₅₀ Value (µM)MechanismReference
[³H]nitrendipineInhibited specific binding5.6Negative allosteric interaction nih.gov
[³H]diltiazemInhibited specific binding2.6Negative allosteric interaction nih.gov

The contraction of smooth muscle is critically dependent on the concentration of free cytosolic calcium ions (Ca²⁺). umich.edu By blocking L-type calcium channels, drotaverine effectively reduces the influx of extracellular Ca²⁺ into the cell. patsnap.comnih.gov This action prevents the sharp rise in intracellular calcium that is necessary to initiate the contractile machinery. patsnap.com

The reduced availability of intracellular calcium complements the effects of the cAMP pathway. patsnap.com While the cAMP/PKA/MLCK pathway desensitizes the contractile apparatus to calcium, the blockade of L-type channels directly limits the amount of activator calcium available. patsnap.comumich.edu This dual-pronged approach—reducing the primary trigger for contraction (Ca²⁺) and inhibiting a key enzyme in the contractile process (MLCK)—underlies the potent and comprehensive smooth muscle relaxant effect of drotaverine hydrochloride. patsnap.comnih.gov

Differentiation from Anticholinergic Agents: Molecular Basis

A defining characteristic of drotaverine is its lack of significant anticholinergic (or antimuscarinic) activity, which sets it apart from other spasmolytic drugs like atropine (B194438) or hyoscine butylbromide. patsnap.comnih.gov Anticholinergic agents exert their effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. nih.govdrugbank.com The activation of these receptors, particularly the M₃ subtype, is a primary pathway for parasympathetic-mediated smooth muscle contraction. guidetopharmacology.orgmedchemexpress.com

Drotaverine's mechanism is entirely independent of this pathway. patsnap.com Its molecular structure does not confer any significant binding affinity for muscarinic receptors. nih.gov Therefore, it does not interfere with the signaling of the autonomic nervous system. This is a significant advantage, as it means drotaverine does not produce the typical side effects associated with anticholinergic drugs, such as dry mouth, blurred vision, tachycardia, and urinary retention. patsnap.comnih.gov The spasmolytic action of drotaverine is exerted directly on the smooth muscle cell through the intracellular mechanisms of PDE4 inhibition and calcium channel blockade, regardless of the nature of the initial spasmogenic stimulus. patsnap.comnih.gov

Table 4: Mechanistic Comparison: Drotaverine vs. Anticholinergic Agents

FeatureThis compoundAnticholinergic Agents (e.g., Atropine)Reference
Primary Molecular TargetPhosphodiesterase 4 (PDE4) EnzymeMuscarinic Acetylcholine Receptors (M₁, M₂, M₃, etc.) nih.govnih.gov
Secondary Molecular TargetL-Type Voltage-Operated Calcium ChannelsNone (receptor antagonism is primary) nih.govnih.gov
Mechanism of ActionIncreases intracellular cAMP; inhibits Ca²⁺ influxCompetitive antagonism of acetylcholine patsnap.comnih.gov
Dependence on Autonomic Nervous SystemIndependentDirectly modulates parasympathetic signaling patsnap.comnih.gov

Preclinical and in Vitro Investigations of Drotaverine Hydrochloride

Cellular and Molecular Pharmacology

The primary mechanism of action for drotaverine is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. patsnap.comnih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates a cascade of events resulting in smooth muscle relaxation. patsnap.comnbinno.com Additionally, research suggests that drotaverine possesses calcium-antagonistic properties, contributing to its spasmolytic effects by interfering with the calcium ion influx required for muscle contraction. patsnap.comresearchgate.net

Smooth Muscle Relaxant Effects in Isolated Tissue Models (e.g., Airway, Uterine, Colonic)

In vitro studies using isolated tissue models have consistently demonstrated the smooth muscle relaxant effects of drotaverine hydrochloride. In guinea pig tracheal preparations, drotaverine effectively relaxes precontracted airway smooth muscle. researchgate.netnih.gov This relaxant effect is attributed to a dual mechanism: the inhibition of PDE4 and the blockade of L-type voltage-operated calcium channels (L-VOCC). researchgate.netkarger.com This combined action makes it a more potent airway smooth muscle relaxant than agents like theophylline. researchgate.netnih.gov

The spasmolytic activity of drotaverine has also been documented in uterine smooth muscle. It is effective in promoting cervical dilatation, a process influenced by smooth muscle activity. nih.govmedresearch.in Studies investigating its effect on labor progression have shown a significant increase in the rate of cervical dilatation in primigravidas. nih.govijrcog.org Further research on ureteral smooth muscle has also confirmed its relaxant properties, suggesting its utility in conditions involving ureteric spasms. nih.gov

Studies on Mediator-Induced Contractions

Drotaverine has been shown to effectively counteract contractions induced by various spasmogenic mediators in isolated tissue experiments. In studies on guinea pig tracheal preparations, drotaverine demonstrated a concentration-dependent inhibition of contractions induced by agents such as histamine (B1213489), methacholine, and potassium chloride (KCl). researchgate.netnih.govtargetmol.com

Notably, the potency of drotaverine was significantly higher against contractions induced by KCl compared to those induced by histamine or methacholine. researchgate.netnih.gov This finding supports the hypothesis that a key component of drotaverine's mechanism involves the blockade of L-type voltage-operated calcium channels, as KCl induces contraction primarily through membrane depolarization and subsequent calcium influx via these channels. karger.com

Table 1: Effect of Drotaverine on Mediator-Induced Contractions in Guinea Pig Trachea
Inducing MediatorObserved Effect of DrotaverinePotencySupporting Mechanism
Potassium Chloride (KCl)Inhibition of ContractionSignificantly HigherL-type Voltage-Operated Calcium Channel (L-VOCC) Blockade
HistamineInhibition of ContractionLower than vs. KClPDE4 Inhibition / L-VOCC Blockade
MethacholineInhibition of ContractionLower than vs. KClPDE4 Inhibition / L-VOCC Blockade

Emerging Therapeutic Potential

Recent in vitro research has uncovered a previously concealed potential of drotaverine as a cytostatic agent, indicating its possible application beyond spasmolysis.

Cytostatic Effects on Human Tumor Cell Lines and Non-Malignant Fibroblasts

Studies have revealed that this compound exhibits cytostatic activity against a range of human tumor cell lines as well as non-malignant mouse fibroblasts. researchgate.netnih.govdrugbank.comdntb.gov.ua This effect, distinct from its spasmolytic action, suggests that drotaverine can inhibit cell proliferation. nih.gov

The cytostatic effect of drotaverine is concentration-dependent. nih.gov In vitro assays, such as the sulforhodamine B (SRB) assay, have been used to quantify this activity. For instance, in studies involving the HT-29 human colorectal carcinoma cell line, drotaverine demonstrated significant cytostatic effects with half-maximal effective concentration (EC₅₀) values as low as 3.0 μM. researchgate.netnih.govdntb.gov.ua

Table 2: Cytostatic Activity of Drotaverine in a Human Tumor Cell Line
Cell LineCell TypeAssayEC₅₀ Value (μM)
HT-29Human Colorectal CarcinomaSRB3.0

Investigations into the mechanisms of drotaverine's cytostatic action have pointed towards its influence on the cell cycle and its effects on cell membrane integrity. Flow cytometry analysis of treated cells has shown a slight arrest in the G1/G0 phase of the cell cycle after 24 hours of exposure. researchgate.netnih.govdntb.gov.ua This arrest contributes to the inhibition of cell proliferation. nih.gov

Furthermore, staining with acridine (B1665455) orange indicated that the cell membranes of affected cells remained intact, which distinguishes a cytostatic effect from a direct cytotoxic (cell-killing) one. researchgate.netnih.govdntb.gov.ua Additional annexin (B1180172) V-FITC/PI assays have confirmed that drotaverine primarily acts as a cytostatic agent, with only minor cytotoxic effects. nih.govdntb.gov.ua

Antiviral Properties

Preclinical interest has extended to the potential antiviral activities of this compound. The compound has been noted for its potential utility in the context of certain viruses, including parainfluenza and avian influenza viruses drugbank.comnih.gov. As a phosphodiesterase 4 (PDE4) inhibitor, its mechanism may interfere with cellular processes that are essential for viral replication drugbank.com. However, detailed in vitro studies quantifying its efficacy or elucidating the specific mechanisms of action against these viruses are not extensively detailed in the available literature.

Modulatory Effects in Benign Prostatic Hyperplasia Models

This compound has been investigated for its potential therapeutic application in benign prostatic hyperplasia (BPH) drugbank.comgoogle.com. The primary mechanism of action is its smooth muscle relaxant property, mediated through the inhibition of the PDE4 enzyme drugbank.com.

In a preclinical in vitro model, the effects of drotaverine were assessed on human detrusor smooth muscle strips contracted with U46619, a thromboxane (B8750289) A2 analogue. The study found that drotaverine induced a significant, concentration-dependent relaxation of the pre-contracted muscle tissue. At a concentration of 100 μM, drotaverine achieved a maximal relaxant effect of 80.79 ± 3.07%.

Drotaverine Concentration (μM)Mean Maximal Relaxation (%)pEC50
30Significant Relaxation Initiated4.49 ± 0.05
...Concentration-Dependent Increase
10080.79 ± 3.07

This table summarizes the relaxant effect of this compound on pre-contracted human detrusor muscle strips. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Toxicological and Safety Pharmacology Studies (Preclinical Focus)

Genotoxicity Assessments (in vitro and in vivo)

The genotoxic potential of this compound has been evaluated through a standard battery of conventional in vitro and in vivo tests. These assessments are critical for identifying substances that could damage genetic material. The studies concluded that this compound does not exhibit genotoxic activity nafdac.gov.ng. The compound was evaluated in several core assays, including the Ames test for bacterial reverse mutation, the mouse lymphoma assay for mammalian cell gene mutation, and the in vivo micronucleus assay, which detects chromosomal damage or damage to the mitotic apparatus nafdac.gov.ngcriver.comnih.gov. In all these varied test systems, drotaverine did not indicate any potential for genotoxicity nafdac.gov.ng.

Genotoxicity AssayTest SystemResult
Ames TestIn vitro (Bacterial)No Indication of Genotoxicity nafdac.gov.ng
Mouse Lymphoma AssayIn vitro (Mammalian)No Indication of Genotoxicity nafdac.gov.ng
Micronucleus AssayIn vivoNo Indication of Genotoxicity nafdac.gov.ng

This table outlines the standard genotoxicity assays performed on this compound and their outcomes.

Reproductive and Developmental Toxicity Studies

Preclinical studies have been conducted to assess the effects of this compound on reproductive function and developmental endpoints. In animal models, drotaverine demonstrated no adverse impact on fertility in rats nafdac.gov.ng.

Furthermore, developmental toxicity studies, which evaluate potential adverse effects on the developing organism, were performed in both rats and rabbits nafdac.gov.ng. A specific teratogenicity study in rats, involving intramuscular administration during the critical period of organogenesis, did not reveal any structural or functional alterations in the offspring, nor did it negatively affect embryonic development researchgate.net. These reproduction toxicology studies in animals showed no evidence of teratogenic or embryotoxic effects nafdac.gov.ngefda.gov.et.

Study TypeSpeciesEndpoint AssessedFinding
Fertility StudyRatFertilityNo Impact nafdac.gov.ng
Embryonic/Fetal DevelopmentRatEmbryonic/Fetal DevelopmentNo Impact nafdac.gov.ng
RabbitEmbryonic/Fetal DevelopmentNo Impact nafdac.gov.ng
Teratogenicity StudyRatStructural/Functional AlterationsNo Teratogenic Effects Observed researchgate.netefda.gov.et

This table summarizes the findings from preclinical reproductive and developmental toxicity studies of this compound.

Cardiovascular Safety Pharmacology (e.g., Ventricular Repolarization)

Cardiovascular safety pharmacology studies are essential to evaluate the potential effects of a compound on cardiovascular function, with a key focus on ventricular repolarization. Delays in ventricular repolarization can increase the risk of cardiac arrhythmias criver.com. Based on both in vitro and in vivo studies, drotaverine did not cause a delay in ventricular repolarization nafdac.gov.ng.

In a study conducted in horses, the administration of drotaverine was shown to affect heart rate variability (HRV), which provides insight into the functioning of the autonomic nervous system. The analysis indicated that drotaverine treatment led to a decrease in both the low frequency (LF) power and the LF/HF ratio, reflecting a reduction in sympathetic nervous system activity researchgate.netresearchgate.net.

ParameterObserved EffectInterpretation
Ventricular RepolarizationNo Delay Observed nafdac.gov.ngLow risk of specific drug-induced arrhythmias.
Heart Rate Variability (HRV) - Low Frequency (LF)Decreased researchgate.netresearchgate.netSuggests a decrease in sympathetic activity.
Heart Rate Variability (HRV) - LF/HF RatioDecreased researchgate.netresearchgate.netSuggests a shift in autonomic balance away from sympathetic dominance.

This table presents the key findings from cardiovascular safety pharmacology assessments of this compound.

Neurocytotoxicity Studies

The potential for this compound to induce toxicity in neuronal cells has been investigated in an in vitro model. A study utilizing a culture of rat cerebellar granulocytes examined the neurocytotoxic effect of the compound. The results demonstrated a concentration-dependent reduction in neuronal survival following incubation with drotaverine researchgate.net. This type of study is important for identifying potential adverse effects on the nervous system at a cellular level.

Drotaverine Concentration (μM)Neuronal Survival (%)
10060
2504

This table shows the effect of different concentrations of this compound on the survival of cultured rat cerebellar granulocytes, based on findings from a neurocytotoxicity study researchgate.net.

Synthetic Methodologies and Chemical Modifications of Drotaverine Hydrochloride

Advanced Synthetic Routes and Optimization

The industrial synthesis of drotaverine hydrochloride has undergone significant optimization to enhance yield, reduce costs, and improve safety and environmental profiles. These advancements primarily revolve around novel condensation and derivatization strategies and the efficient synthesis of key chemical building blocks.

Condensation and Derivatization Strategies

The core structure of drotaverine is assembled through a critical condensation reaction followed by cyclization. A widely employed method involves the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenylethylamine to form an amide intermediate. This intermediate is then subjected to a cyclization reaction, typically using a dehydrating agent like phosphorus oxychloride, to construct the dihydroisoquinoline ring system.

Synthesis of Key Intermediates (e.g., ortho-Diethoxybenzene, Diethoxy Nitrile)

The efficient synthesis of this compound is highly dependent on the availability of its key intermediates, namely ortho-diethoxybenzene and 3,4-diethoxyphenylacetonitrile (B1297519) (diethoxy nitrile).

ortho-Diethoxybenzene: This intermediate is commonly prepared from catechol. One patented method involves the condensation of pyrocatechol (B87986) with diethyl sulfate (B86663) in an alkaline medium, followed by distillation. An alternative approach utilizes the ethylation of catechol with diethyl sulfate to obtain 1,2-diethoxybenzene.

Diethoxy Nitrile (3,4-Diethoxyphenylacetonitrile): The synthesis of this crucial intermediate typically starts from ortho-diethoxybenzene. A common pathway involves the chloromethylation of ortho-diethoxybenzene using reagents like hydrogen chloride and paraformaldehyde (or formalin) in a suitable solvent such as trichloroethylene. The resulting diethoxybenzyl chloride is then subjected to cyanidation to yield diethoxy nitrile. Patented methodologies have refined this process, for instance, by using phase transfer catalysis with potassium iodide and triethylamine (B128534) to improve the cyanidation step. A novel approach has also been developed that bypasses the use of sodium cyanide, thus enhancing the safety of the process. This alternative route involves the Friedel-Crafts acylation of 1,2-diethoxybenzene, followed by a Willgerodt-Kindler reaction to produce 3,4-diethoxyphenylacetic acid, which can then be converted to other intermediates.

Below is an interactive data table summarizing various synthetic strategies for this compound and its intermediates.

Intermediate/ProductStarting Material(s)Key Reagents/ConditionsReference
ortho-DiethoxybenzenePyrocatechol, Diethyl sulfateAlkaline medium, DistillationRU2561489C2
1,2-DiethoxybenzeneCatechol, Diethyl sulfateEthylationCN111170847A
Diethoxy Nitrileortho-Diethoxybenzene, Hydrogen chloride, ParaformChloromethylation, CyanidationRU2561489C2
Diethoxy Nitrileortho-Diethoxybenzene, Formalin, Hydrogen chlorideCalcium chloride, Trichloroethylene, Phase transfer catalysis (KI, triethylamine)RU2661150C2
Drotaverine HCl3,4-Diethoxyphenylacetic acid, 3,4-DiethoxyphenylethylamineCondensation, Cyclization (Phosphorus oxychloride)CN111170847A
Drotaverine HClEthoxyamideCyclization (Phosphorus oxychloride), RecrystallizationRU2661150C2

Structural Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

To understand the relationship between the chemical structure of drotaverine and its biological activity, researchers have synthesized and evaluated various structural analogues. These studies are crucial for the development of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Drotaverine is structurally related to papaverine (B1678415) and acts as a selective inhibitor of phosphodiesterase-4 (PDE4). pacehospital.comnih.gov This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in smooth muscle relaxation. pacehospital.comalfa-chemistry.com Therefore, SAR studies often focus on modifications that may enhance this PDE4 inhibitory activity.

One study investigated the synthesis of 3,3-dialkyl-substituted analogs of drotaverine. The analgesic activity of these compounds was evaluated, and a structure-activity relationship analysis revealed that the analgesic effect was associated with the presence of an ethoxy group on the isoquinoline (B145761) ring. Furthermore, the activity increased when ethyl groups were substituted for methyl groups at the 3-position of the isoquinoline ring. researchgate.net

Another study, while not providing specific synthetic details for a series of analogues, noted that small structural modifications to drotaverine, such as aromatization or benzylic oxidation, led to a reduction or complete loss of its cytostatic activity. This suggests that the specific three-dimensional structure and electronic properties of drotaverine are critical for this particular biological effect.

While comprehensive SAR studies specifically on the spasmolytic activity of a wide range of drotaverine analogues are not extensively detailed in the available literature, the general principles of SAR for PDE4 inhibitors can be applied. Modifications to the ethoxy groups, the benzylidene bridge, and substitutions on the aromatic rings would likely have a significant impact on the compound's ability to bind to the active site of the PDE4 enzyme.

Impurity Profiling and Control in Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Impurity profiling involves the identification, quantification, and control of impurities that may arise during the synthesis or degradation of the drug substance.

Several impurities related to the synthesis of this compound have been identified. These can be byproducts of the reaction or degradation products. For instance, a dehydrogenation step in some synthetic routes can lead to the formation of byproducts like drotaveraldine (B587403) and hydroxylated derivatives of drotaverine. google.com Other identified impurities include Drotaverine Acid Impurity and Drotaverine Amide Impurity.

The control of these impurities is achieved through careful optimization of the synthetic process and the implementation of robust analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques used for the separation and quantification of drotaverine and its related impurities. Stability-indicating HPLC methods have been developed to separate drotaverine from its potential degradation products formed under stress conditions such as acid, base, oxidation, and heat.

These analytical methods are crucial for routine quality control of the API and the finished pharmaceutical product, ensuring that the levels of impurities are within the acceptable limits set by regulatory authorities.

Below is an interactive data table listing some of the known impurities of this compound.

Impurity NamePotential Origin
DrotaveraldineByproduct of synthesis (dehydrogenation) google.com
OH-derivatives of drotaverineByproduct of synthesis (dehydrogenation) google.com
Drotaverine Acid ImpuritySynthesis-related
Drotaverine Amide ImpuritySynthesis-related
Drotaverine Impurity 1Synthesis-related/Degradation
Drotaverine Impurity 2Synthesis-related/Degradation
Drotaverine Impurity 3Synthesis-related/Degradation
Drotaverine Impurity 4Synthesis-related/Degradation

Advanced Analytical and Characterization Methodologies for Drotaverine Hydrochloride

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative analysis of Drotaverine Hydrochloride. These methods are based on the measurement of the absorption of electromagnetic radiation in the ultraviolet (UV) and visible regions by the analyte.

Zero-order UV spectrophotometry is a straightforward method for the quantification of this compound. The principle relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. In practice, the absorbance of a standard solution of this compound is measured at its wavelength of maximum absorbance (λmax), and this is used to determine the concentration of the drug in sample solutions. Methanol (B129727) is a commonly used solvent for these analyses. nih.govijpsr.com The λmax for this compound has been reported at various wavelengths, including 230 nm, 242 nm, and within the range of 225-235 nm for Area Under Curve (AUC) methods. nih.gov

Derivative spectroscopy is an advanced technique that enhances the resolution of overlapping spectra and eliminates interference from excipients. ijpsr.com This method involves calculating the first or second derivative of the absorbance spectrum with respect to wavelength. For this compound, first-order derivative spectroscopy has been utilized, with measurements taken at zero-crossing points of potential interferents or at specific wavelengths like 266 nm. ijpsr.com Second-order derivative methods have also been developed, with measurements at wavelengths such as 254.7 nm. ijpsr.comgoogle.com These derivative methods have demonstrated good linearity, accuracy, and precision in the concentration range of 5 to 50 µg/ml. ijpsr.comgoogle.com

Table 1: UV Spectrophotometric Methods for this compound Analysis

Method Type Wavelength (λmax) / Measurement Wavelength Solvent Linearity Range (µg/ml) Reference
Zero-Order UV 230 nm Methanol 1 - 24 nih.gov
Area Under Curve (AUC) 225 - 235 nm Methanol 5 - 50 nih.gov
Zero-Order UV 242 nm 0.1M HCl 8 - 40
First-Order Derivative 266 nm Methanol 5 - 50 ijpsr.comgoogle.com

In pharmaceutical formulations where this compound is combined with other active ingredients, such as Mefenamic Acid, Paracetamol, or Caffeine, multicomponent analysis techniques are essential. veeprho.compharmaffiliates.com These methods allow for the simultaneous quantification of multiple components in a mixture without prior separation. One such approach is the application of first derivative spectrophotometry using the zero-crossing technique. veeprho.comresearchgate.net In this method, the wavelength at which one component has zero derivative absorbance is chosen for the quantification of the other component. researchgate.net For a combination of Drotaverine HCl and Mefenamic Acid, Drotaverine HCl was determined at 253.8 nm (the zero-crossing point of Mefenamic Acid), while Mefenamic Acid was measured at 304 nm (the zero-crossing point of Drotaverine HCl). researchgate.net

Another approach is the multicomponent analysis mode available on modern spectrophotometers. This method involves measuring the absorbance of the mixture at multiple wavelengths (e.g., 279 nm and 308 nm for a Drotaverine HCl and Mefenamic Acid mixture) and using simultaneous equations or matrix calculations to determine the concentration of each component. veeprho.com More recent developments include the mean centering of ratio spectra (MCR) and double divisor techniques, which have been applied to ternary mixtures of Drotaverine, Caffeine, and Paracetamol, demonstrating linearity in the range of 2–20 µg/mL for Drotaverine. pharmaffiliates.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, quantification, and impurity profiling of this compound. These methods offer high resolution, sensitivity, and specificity.

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of this compound. Numerous methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netijpbs.com These methods typically employ a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formic acid) and an organic modifier (like methanol or acetonitrile). researchgate.netijpbs.comnih.gov

The development of an HPLC method involves optimizing various parameters, including the mobile phase composition, flow rate, and detection wavelength, to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. ijpbs.com For instance, a method using a C8 column with a mobile phase of 0.2% formic acid and methanol (55:45 v/v) at a flow rate of 1.0 ml/min and UV detection at 300 nm resulted in a retention time of approximately 5.2 minutes for Drotaverine. researchgate.net Another method employed a C18 column with acetonitrile (B52724) and 0.3% triethylamine (B128534) aqueous solution (pH 3.0) in a 75:25 v/v ratio, yielding a retention time of 2.435 minutes. ijpbs.com These methods are validated for linearity, accuracy, precision, specificity, and robustness, ensuring their suitability for routine quality control. researchgate.netijpbs.com

Table 2: Examples of Validated RP-HPLC Methods for this compound

Stationary Phase Mobile Phase Flow Rate (ml/min) Detection Wavelength (nm) Retention Time (min) Reference
C8 (150 x 4.6 mm, 5 µm) 0.2% Formic Acid : Methanol (55:45) 1.0 300 ~5.2 researchgate.net
C8 (250 mm × 4.6 mm) Methanol : 0.05 M KH2PO4 (pH 3.5) (55:45) 1.0 241 8.705 nih.gov
C18 (250 × 4.6 mm, 5 µm) Acetonitrile : 0.3% Triethylamine (pH 3.0) (75:25) 1.0 246 2.435 ijpbs.com
X-Bridge C18 (150 x 4.6 mm, 5µm) Phosphate Buffer : Methanol (30:70) 1.0 290 2.089 ijpbs.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. These characteristics make UPLC particularly well-suited for impurity profiling, where the detection and separation of trace-level impurities are critical.

A novel, stability-indicating reversed-phase UPLC method has been developed for the determination of this compound and its impurities. This method uses a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution program. The mobile phase consists of a potassium dihydrogen orthophosphate buffer and acetonitrile, pumped at a flow rate of 0.3 mL/min with detection at 210 nm. The method was validated as per ICH guidelines for specificity, precision, linearity, accuracy, and robustness, demonstrating its capability to separate the main drug peak from its potential impurities and degradation products. The enhanced resolution and speed of UPLC allow for more efficient monitoring of the impurity profile of this compound in both the active pharmaceutical ingredient (API) and finished formulations.

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods requires forced degradation studies, where the drug is exposed to stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, photolytic, and thermal stress. nih.gov

For this compound, forced degradation studies have shown that the drug is susceptible to degradation under various conditions. Significant degradation has been observed under basic, oxidative, and heat stress conditions. For example, under basic hydrolysis (0.1 N NaOH), multiple degradation products were formed. nih.gov Oxidative stress using hydrogen peroxide also resulted in significant degradation. nih.gov The drug showed some degradation under acidic conditions (0.1 N HCl) and was found to be labile under photolytic conditions, while being relatively stable to thermal stress in some studies.

The developed stability-indicating HPLC and UPLC methods have proven effective in separating the intact this compound peak from the peaks of its degradation products. nih.gov This separation is crucial for accurately assessing the stability of the drug and ensuring that the analytical method is specific. The mass balance is often calculated to ensure that all degradation products have been accounted for, further proving the stability-indicating nature of the method.

Table 3: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent/Condition Observed Degradation Reference
Acidic Hydrolysis 0.1 N HCl, 60°C for 20 min Significant degradation
Acidic Hydrolysis 1M HCl, 80°C for 2 h Degradation observed researchgate.net
Acidic Hydrolysis 0.1 N HCl, 8h at 60°C ~14% degradation nih.gov
Basic Hydrolysis 0.1 N NaOH, 60°C for 20 min Significant degradation
Basic Hydrolysis 1M NaOH, 80°C for 2 h Degradation observed researchgate.net
Basic Hydrolysis 0.1 N NaOH, 8h at 60°C ~76% degradation, 3 degradation products formed nih.gov
Oxidative 3% H2O2, 60°C for 20 min Significant degradation
Oxidative 2.5% v/v H2O2, 8h ~13% degradation nih.gov
Photolytic 1.2 million lux hours & 200 watt hours/m² Degradation observed
Thermal 105°C for 3 h Significant degradation

Electrochemical and Chemometric Methods

Electrochemical and chemometric techniques offer sensitive, rapid, and accurate means for the analysis of this compound, both in bulk form and in complex mixtures.

Voltammetry has been established as a simple, sensitive, and rapid method for the determination of this compound. nih.gov The electro-reductive behavior of the compound is typically investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). nih.gov Studies have been conducted using a hanging mercury drop electrode (HMDE) to explore the adsorptive voltammetric behavior of the drug. nih.govtpu.ru

The electrochemical reduction of this compound is an irreversible, diffusion-controlled process involving two electrons. nih.govresearchgate.net A single, well-defined cathodic peak is generally observed. For instance, one study reported a cathodic peak at -1.04 V versus an Ag/AgCl reference electrode. researchgate.neteurekaselect.com The addition of surfactants, such as Tween-20, to the electrolyte solution has been shown to enhance the reduction current signal, thereby increasing the sensitivity of the method. nih.gov These voltammetric procedures have been successfully applied to the assay of this compound in pharmaceutical tablets and human serum. nih.goveurekaselect.com

Table 1: Performance Parameters of Voltammetric Methods for this compound Determination

Method Linear Range LOD LOQ Recovery (%) Matrix Reference
SW-CAdSV 0.8–7.2 µg/mL 1.8 ng/mL 6.0 ng/mL 100.2% Tablets nih.govresearchgate.net
DP-CAdSV 0.8–7.2 µg/mL 8.1 ng/mL 27.2 ng/mL 99.7% Tablets nih.govresearchgate.net
SW-CAdSV 50 ng/mL–25.6 µg/mL 49.83 ng/mL - - Human Serum researchgate.neteurekaselect.com
DP-CAdSV 0.2 µg/mL–51.8 µg/mL 49.83 ng/mL - - Human Serum researchgate.neteurekaselect.com

SW-CAdSV: Square-Wave Cathodic Adsorptive Stripping Voltammetry; DP-CAdSV: Differential Pulse Cathodic Adsorptive Stripping Voltammetry; LOD: Limit of Detection; LOQ: Limit of Quantification.

Chemometric methods are powerful tools for the simultaneous determination of this compound in multi-component pharmaceutical formulations, resolving issues of spectral overlap without requiring prior separation steps. researchgate.netsemanticscholar.org Techniques such as Principal Component Regression (PCR) and Partial Least-Squares (PLS) are frequently applied to spectrophotometric data. researchgate.netnih.gov

These methods utilize the full spectrum of the mixture, applying multivariate calibration algorithms to quantify the individual components. nih.gov For the simultaneous estimation of this compound and Mefenamic Acid, absorbance values in the UV spectral region of 220-350 nm were used to build calibration models. researchgate.netsemanticscholar.orgresearchgate.net Similarly, PCR, PLS, and synergy intervals partial least squares (siPLS) have been developed for the determination of Drotaverine HCl in combination with Paracetamol and Caffeine, as well as their related impurities. nih.gov These chemometric approaches have been successfully validated by analyzing synthetic mixtures and commercial tablet formulations, demonstrating high accuracy and precision. researchgate.netsemanticscholar.org

Table 2: Chemometric Analysis of this compound in Multi-Component Mixtures

Co-analyte(s) Method Calibration Range (Drotaverine HCl) Mean Recovery (%) Relative Standard Deviation (%) Reference
Mefenamic Acid PCR 2-10 µg/mL 99.85% 0.4% researchgate.netsemanticscholar.org
Mefenamic Acid PLS 2-10 µg/mL 99.63% 0.3% researchgate.netsemanticscholar.org
Paracetamol, Caffeine PCR, PLS, siPLS 1.40–3.80 µg/mL Not Reported Not Reported nih.gov

PCR: Principal Component Regression; PLS: Partial Least-Squares; siPLS: Synergy Intervals Partial Least Squares.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. mdpi.compolsri.ac.id The combination of MIPs with electrochemical transducers creates highly selective and sensitive sensors for pharmaceutical analysis. mdpi.comresearchgate.net While specific research on an MIP-based sensor for this compound is not detailed in the reviewed literature, the established principles can be readily applied.

The fabrication of such a sensor would involve the polymerization of functional monomers and a cross-linker in the presence of this compound, which acts as a template molecule. polsri.ac.id After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functional group orientation to the this compound molecule. mdpi.com This MIP film is then coated onto an electrode surface (e.g., glassy carbon or screen-printed carbon electrode). polsri.ac.id

When the sensor is exposed to a sample, the this compound molecules selectively rebind to the imprinted cavities. This binding event can be transduced into a measurable electrochemical signal using techniques like cyclic voltammetry or differential pulse voltammetry. nih.gov The change in the electrochemical response would be proportional to the concentration of the analyte, allowing for its quantification. nih.gov The primary advantage of this approach is the high selectivity afforded by the custom-made recognition sites, which can distinguish the target analyte even in complex biological or pharmaceutical matrices. le.ac.uk

Spectroscopic and Thermal Characterization of Formulations

Spectroscopic and thermal analysis are indispensable for characterizing the solid-state properties of this compound and its interactions within pharmaceutical formulations.

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups and investigate molecular interactions. nih.govrjpn.org It is a crucial tool for confirming the identity of this compound and for assessing its compatibility with excipients in a formulation. researchgate.net The FTIR spectrum of pure this compound exhibits characteristic absorption peaks corresponding to its specific functional groups. researchgate.net

By comparing the spectrum of the pure drug with that of its physical mixture with excipients or the final formulation, any significant interactions can be detected. researchgate.net The absence of shifts or the appearance of new peaks in the formulation's spectrum indicates the absence of chemical interaction between the drug and the excipients. researchgate.net

Table 3: Characteristic FTIR Absorption Peaks of this compound

Wavenumber (cm⁻¹) Vibrational Assignment Reference
3478.19 N-H secondary amine researchgate.net
2874.45 C-H stretching researchgate.net
1647.39 N-H bending researchgate.net
1517.94 Aromatic C=C stretching researchgate.net
1237.10 C-O stretching researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is widely used in pharmaceutical sciences to evaluate the thermophysical properties of drugs and formulations. researchgate.net It provides valuable information on melting point, purity, polymorphism, and drug-excipient compatibility. nih.gov

A DSC thermogram of a crystalline substance like this compound will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the drug's crystalline form. researchgate.net When this compound is formulated with excipients, changes in its melting endotherm (e.g., shifting, broadening, or disappearance) can indicate physical interactions, such as the formation of a solid dispersion or a eutectic mixture. researchgate.net Furthermore, DSC is instrumental in distinguishing between the crystalline and amorphous states of the drug within a formulation, which is a key parameter influencing solubility and dissolution rates. researchgate.net

X-Ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a critical technique for characterizing the solid-state properties of active pharmaceutical ingredients. For this compound, XRD studies have been instrumental in identifying its crystalline nature and exploring different polymorphic forms. The diffractogram of pure this compound shows sharp, distinct peaks, which is indicative of its crystalline structure japsonline.com.

Research has identified several crystalline forms of this compound, designated as Form I, Form II, Form III, and Form IV, each with a unique set of characteristic diffraction peaks. These polymorphic variations are distinguished by their different X-ray powder diffraction (XRPD) patterns, which arise from different arrangements of the molecules in the crystal lattice google.comgoogle.com. The characteristic peaks for these forms are observed at specific 2θ ± 0.2° diffraction angles, allowing for their distinct identification google.comgoogle.com. For instance, Form I exhibits a key peak at 5.422°, while Form II shows a characteristic peak at 3.955° google.com. Similarly, Forms III and IV are identified by their principal peaks at 3.985° and 4.164°, respectively google.com.

XRD is also used to assess the physical state of this compound within a final formulation. In one study involving the preparation of orally disintegrating tablets, the XRD analysis of the optimized formulation showed the absence of the characteristic peaks of the pure drug japsonline.com. This indicated a conversion of the crystalline drug into an amorphous state within the polymer matrix during the melt granulation process japsonline.com. Furthermore, XRD analysis has been applied to determine the particle size of pure this compound, with one study estimating the particle size to be 40 nm researchgate.net.

Table 1: Characteristic X-Ray Powder Diffraction Peaks for Crystal Forms of this compound (2θ ± 0.2°)

Crystal Form Characteristic Diffraction Peaks (2θ)
Form I 5.422°, 6.699°, 8.108°, 10.067°, 10.698°, 12.093°, 13.232°, 14.513°, 16.133°, 22.183°, 24.225°, 24.766° google.com
Form II 3.955°, 4.220°, 6.364°, 7.784°, 8.307°, 9.646°, 11.628°, 13.012°, 13.233°, 16.171°, 17.379°, 20.760°, 23.262° google.com
Form III 3.985°, 7.969°, 8.959°, 10.459°, 15.965°, 17.011°, 22.181°, 23.346°, 24.548° google.com

| Form IV | 4.164°, 8.288°, 8.939°, 11.465°, 15.866°, 16.596°, 22.261°, 24.076° google.com |

In Vitro Release and Dissolution Kinetics Studies

In vitro release and dissolution kinetics studies are fundamental for evaluating the performance of this compound formulations. These studies measure the rate and extent of drug release from a dosage form under specified conditions, providing insights into the drug's potential bioavailability. The dissolution of this compound tablets is typically studied using a USP Type II (paddle) apparatus researchgate.net. A common dissolution medium is 900 mL of 0.1N Hydrochloric Acid (HCl) with a pH of 1.2, maintained at 37 ± 0.5°C, to simulate gastric conditions researchgate.netwisdomlib.orgijrpr.com. The paddle speed is often set at 50 or 100 rpm researchgate.netwisdomlib.org.

Various formulations have been developed to modify the release of this compound. For instance, studies on fast-dissolving tablets, orally disintegrating tablets (ODTs), and mini-tablets have been conducted to enhance drug release japsonline.comresearchgate.netijrpr.com. In one study on ODTs, a formulation (CP9) released over 50% of the drug in 5 minutes and 100% within 45 minutes japsonline.com. Another ODT formulation (PF5) achieved 100% release in 30 minutes japsonline.com. A study on mini-tablets found that the percentage of drug release from different formulations ranged from 87.62% to 99.72% ijrpr.com. Conversely, floating matrix tablets have been formulated to extend the release period, with one formulation showing a maximum drug release of 79.37% over 12 hours jddtonline.info.

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic models. These models include Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas, and Hixson-Crowell models ijrpr.comjddtonline.info. The choice of model helps to elucidate whether the drug release is dependent on time, concentration, or follows a diffusion-based mechanism. For example, the release kinetics of a this compound mini-tablet formulation were best described by the Korsmeyer-Peppas model, while another optimized formulation followed Zero-Order kinetics ijrpr.comajptonline.com. In another study, the release from fast-dissolving tablets was best fitted to the Korsmeyer-Peppas model, with the release mechanism identified as Non-Fickian diffusion researchgate.net.

Table 2: Example of Cumulative % Drug Release from a Drotaverine HCl Mini-Tablet Formulation (F5)

Time (Hours) Cumulative % Drug Release
1 21.45 ± 0.49
2 34.28 ± 0.52
3 42.11 ± 0.98
4 55.42 ± 1.12
5 68.33 ± 0.76
6 74.16 ± 1.49
7 82.56 ± 2.11
8 99.72 ± 0.45

(Data adapted from a study on mini-tablet formulations) ijrpr.com

Table 3: Kinetic Models Applied to Drotaverine HCl Formulations

Formulation Type Best Fit Kinetic Model Release Mechanism Indicated
Mini-Tablet (F5) Zero Order ijrpr.comajptonline.com Concentration-independent release
Mini-Tablets (General) Korsmeyer-Peppas ijrpr.comajptonline.com Not specified
Fast Dissolving Tablets Korsmeyer-Peppas researchgate.net Non-Fickian Diffusion

Table of Compounds

Compound Name
Carbopol 940
Croscarmellose sodium
This compound
Gellan gum
Hydrochloric Acid
Lactose
Magnesium Stearate
Mannitol (B672)
PVP K30
Precirol ATO 5

Computational Chemistry and Molecular Modeling in Drotaverine Hydrochloride Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum Mechanical (QM) calculations are based on the fundamental principles of quantum physics and are used to compute the electronic structure and properties of molecules with high accuracy eurekaselect.combinarystarchem.ca. These methods can elucidate properties that are beyond the scope of classical molecular mechanics, such as electron distribution, molecular orbital energies, and reaction mechanisms eurekaselect.comresearchgate.net.

For Drotaverine Hydrochloride, QM calculations, often using Density Functional Theory (DFT), could be applied to:

Determine Electronic Properties: Calculate the distribution of electron density and electrostatic potential on the surface of the Drotaverine molecule. This information is crucial for understanding its reactivity and non-covalent interactions with the PDE4 receptor.

Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, which influences its reactivity and interaction capabilities.

Refine Force Field Parameters: QM calculations can be used to derive more accurate parameters for the classical force fields used in MD simulations, leading to more reliable dynamic studies.

While QM methods are computationally expensive, they provide a level of detail essential for a deep understanding of the chemical nature of a drug molecule and its interactions researchgate.netrsc.org.

Machine Learning (ML) and Artificial Intelligence (AI) Applications

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by building predictive models from large datasets. These technologies can be applied to predict a wide range of properties, from biological activity to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Self-Validated Ensemble Modeling (SVEM) is a machine learning technique designed to build robust predictive models from small datasets, which are common in experimental sciences. SVEM combines concepts from ensemble modeling and bootstrapping to create a validated model without the need to partition the data into separate training and validation sets.

While the primary application of SVEM in the literature is for the analysis of data from designed experiments, its principles are relevant to pharmaceutical science. Research has been conducted on developing "ensemble modeling designs for the quantitation of this compound in dosage form and human plasma." This application, while focused on analytical chemistry rather than drug design, demonstrates the utility of ensemble methods in creating predictive models related to Drotaverine. The SVEM approach could be extended to build predictive QSAR or ADMET models for Drotaverine and its analogs, leveraging small datasets of synthesized compounds to guide further optimization with a higher degree of predictive confidence.

Computational Repositioning and Drug Repurposing Strategies

Computational repositioning, or drug repurposing, offers a strategic approach to identify new therapeutic uses for existing drugs, significantly reducing the time and cost associated with de novo drug development. This is particularly relevant for this compound, a well-established antispasmodic agent, which has demonstrated potential beyond its primary indication. Recent research has unveiled its cytostatic activities, suggesting a promising role in oncology.

One of the key findings that underscore the potential for repurposing drotaverine is its demonstrated cytostatic effect on various human tumor cell lines. A notable study revealed that drotaverine acts as a cytostatic compound against several cancer cell lines, including nonmalignant mouse fibroblasts. The half-maximal effective concentration (EC50) values were found to be as low as 3.0 μM in assays involving HT-29 human colorectal carcinoma cells nih.govdntb.gov.ua. Further investigation into its mechanism of action showed that drotaverine induces a slight G1/G0 arrest in treated cells and acts primarily as a cytostatic agent with minor cytotoxic effects nih.gov. This intrinsic anticancer property makes drotaverine a strong candidate for computational repositioning studies to explore its full therapeutic potential in oncology.

In silico methods are pivotal in modern drug repurposing and can be effectively applied to this compound. sysrevpharm.org These computational techniques allow for the rapid screening of large compound libraries against various biological targets, helping to identify potential new indications for existing drugs. nih.gov The primary computational strategies that can be employed for repurposing drotaverine include molecular docking and virtual screening.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.net In the context of repurposing drotaverine for cancer therapy, molecular docking can be used to simulate the interaction of drotaverine with known cancer drug targets. This approach can help in identifying the specific proteins or receptors that drotaverine might interact with to exert its cytostatic effects. By understanding these interactions at a molecular level, researchers can gain insights into the mechanism of action and potentially identify new cancer types where drotaverine could be effective.

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. wikipedia.org For drotaverine, virtual screening can be used in a "reverse docking" approach. Instead of screening a library of compounds against a single target, drotaverine itself can be screened against a large database of biological targets, including those implicated in various cancers. This can help to identify previously unknown targets of drotaverine and thereby suggest new therapeutic indications.

The application of these computational strategies to drotaverine is supported by the increasing number of successful drug repurposing stories in oncology. medchemexpress.cnnih.gov By leveraging its known safety profile and the evidence of its cytostatic activity, computational repositioning can accelerate the transition of drotaverine from an antispasmodic to a potential anticancer agent.

Table 1: In Vitro Cytostatic Activity of Drotaverine

Cell LineCancer TypeEC50 (μM)
HT-29Human Colorectal Carcinoma3.0

This table is based on data from a study on the cytostatic activity of drotaverine.

Green Chemistry Applications in Computational Design

Green chemistry, also known as sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. nih.gov The principles of green chemistry are increasingly being integrated into computational drug design to develop more environmentally benign and sustainable pharmaceutical manufacturing processes. researchgate.netnih.gov For a compound like this compound, which belongs to the isoquinoline (B145761) class of alkaloids, green chemistry principles can be applied in the computational design of more efficient and eco-friendly synthetic routes. nih.gov

Computational chemistry plays a crucial role in the implementation of green chemistry principles in drug design. researchgate.net By using computational models, chemists can predict the properties of molecules and reactions, which allows for the in silico design of greener synthetic pathways. This can involve the selection of less hazardous solvents, the design of reactions with higher atom economy, and the use of renewable feedstocks.

Several green chemistry approaches are particularly relevant to the computational design and synthesis of drotaverine and its derivatives:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, which can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts. nih.gov Computational models can be used to predict the outcome of microwave-assisted reactions, helping to optimize conditions before any experiments are carried out in the lab.

Use of Green Solvents: Traditional organic solvents are often toxic, flammable, and environmentally harmful. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, and ionic liquids. nih.gov Computational tools can predict the solubility of reactants and products in different solvents, aiding in the selection of the most effective and environmentally friendly option.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase the efficiency of reactions and reduce waste. nih.gov Computational methods can be employed to design and optimize catalysts for the synthesis of isoquinoline alkaloids like drotaverine, leading to more sustainable manufacturing processes.

The integration of green chemistry principles into the computational design of this compound not only helps in reducing the environmental impact of its production but can also lead to more cost-effective and efficient manufacturing processes.

Table 2: Principles of Green Chemistry in Computational Drug Design

PrincipleApplication in Computational Design of Drotaverine
Prevention In silico prediction of reaction pathways to minimize waste generation.
Atom Economy Computational design of synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Virtual screening of alternative, less toxic reagents and solvents.
Designing Safer Chemicals Computational modeling to predict the toxicological profiles of drotaverine analogs and byproducts.
Safer Solvents and Auxiliaries Predicting solubility and reaction outcomes in green solvents to replace hazardous organic solvents.
Design for Energy Efficiency Modeling of energy requirements for different synthetic routes to identify more energy-efficient pathways, such as microwave-assisted synthesis.
Use of Renewable Feedstocks Computational exploration of synthetic pathways starting from renewable resources.
Reduce Derivatives Designing synthetic routes that avoid the use of protecting groups, thus reducing the number of reaction steps and waste.
Catalysis In silico design and optimization of catalysts to improve reaction efficiency and selectivity.
Design for Degradation Computational prediction of the environmental fate and biodegradability of drotaverine and its byproducts.
Real-time analysis for Pollution Prevention Development of computational models to monitor reaction progress and prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention In silico assessment of the risks associated with different synthetic routes to choose the safest option.

This table outlines the twelve principles of green chemistry and their potential applications in the computational design of this compound.

Innovations in Drotaverine Hydrochloride Drug Delivery Systems

Gastroretentive Drug Delivery Systems (GRDDS)

Gastroretentive Drug Delivery Systems (GRDDS) are designed to prolong the retention of a dosage form in the stomach, thereby increasing the duration of drug release and improving bioavailability. ekb.egnih.gov This approach is particularly beneficial for drugs like Drotaverine Hydrochloride, which have a specific absorption window in the upper gastrointestinal tract. iipseries.orgresearchgate.net By keeping the medication in the stomach for an extended period, GRDDS can ensure a more sustained therapeutic effect. nih.gov

Superporous hydrogel (SPH) systems represent a novel approach to gastric retention. ijarsct.co.inresearchgate.net These are hydrophilic polymer networks that can absorb significant amounts of water, swelling rapidly to a size that prevents their passage through the pylorus. ijarsct.co.inejpmr.com

A study focused on preparing this compound Superporous Hydrogel Hybrid systems (DSHH) to extend its gastric residence time and provide a sustained release profile. nih.gov Eight DSHH systems were formulated using a gas-blowing technique. nih.gov The research aimed to address the brief residence time of the drug, which can be exacerbated by intestinal hypermotility, leading to low bioavailability and the need for frequent dosing. nih.gov A bioequivalence study comparing an optimized DSHH formula to a conventional marketed product demonstrated a significant (P < 0.05) 2.7-fold increase in bioavailability. nih.gov Furthermore, the maximum plasma concentration (Tmax) was doubled, extending from 2 hours for the marketed product to 4 hours for the DSHH system. nih.gov These findings suggest that superporous hydrogel hybrid systems are a viable and effective gastroretentive strategy for the sustained delivery of this compound. nih.gov

Table 1: Bioequivalence Study Findings for DSHH System vs. Marketed Product

Parameter Marketed Product DSHH System Improvement
Relative Bioavailability - - 2.7-fold increase nih.gov

| Time to Max. Concentration (Tmax) | 2 hours nih.gov | 4 hours nih.gov | Doubled nih.gov |

Floating Drug Delivery Systems (FDDS) are designed to have a lower bulk density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period. researchgate.netijpras.com This buoyancy is typically achieved by incorporating gas-forming agents that react with gastric acid. researchgate.netjddtonline.info

In the development of floating tablets for this compound, various polymers and gas-forming agents have been utilized. researchgate.net One study involved formulating floating matrix tablets using polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol-934P, with Sodium Bicarbonate and Citric Acid as the gas-generating components. researchgate.netjddtonline.info The design was optimized using a 3² factorial design, with the amount of HPMC and gas-generating agents as independent variables. researchgate.net The evaluation of these tablets included physical parameters, floating behavior, and in-vitro drug release. researchgate.net The optimized formulation (F9) demonstrated sustained drug release of 98.74% over 24 hours and remained buoyant for more than 24 hours, indicating its potential to prolong gastric residence time and improve patient compliance. researchgate.net

Table 2: Evaluation of an Optimized Drotaverine HCl Floating Tablet Formulation (F9)

Evaluation Parameter Result
Total Buoyancy Time > 24 hours researchgate.net
Total Drug Release 98.74% researchgate.net
Drug Release Duration 24 hours researchgate.net
Polymers Used HPMC, Carbopol-934P researchgate.net

| Gas Forming Agents | Sodium Bicarbonate, Citric Acid researchgate.net |

Orally Disintegrating Tablets (ODTs) Development

Orally Disintegrating Tablets (ODTs) are solid dosage forms that disintegrate rapidly in the mouth, usually within seconds, without the need for water. wisdomlib.orgbiospectrumasia.comnih.gov This formulation is advantageous for improving patient compliance, especially for those who have difficulty swallowing. erpublications.com For a bitter-tasting drug like this compound, ODT development often involves taste-masking techniques. japsonline.comwisdomlib.org

Melt granulation is a technique used to prepare taste-masked granules for ODTs. japsonline.comjapsonline.com This method involves embedding the drug in a molten carrier, which solidifies upon cooling to form granules. japsonline.com

In one study, taste-masked ODTs of this compound were prepared using the melt granulation technique with Compritol 888 ATO or Precirol ATO 5 as the meltable binders. japsonline.combibliomed.org Various drug-to-polymer ratios were evaluated for taste-masking efficiency. japsonline.com The optimized ratios were found to be 1:7 for the drug with Compritol and 1:5 for the drug with Precirol. japsonline.comjapsonline.com These optimized granules were then compressed into ODTs with superdisintegrants like Croscarmellose Sodium. japsonline.combibliomed.org The resulting tablets were evaluated for various parameters, including drug release. The formulation designated PF5, using Precirol, released over 50% of the drug in 5 minutes and 100% within 30 minutes. japsonline.combibliomed.org The CP9 formulation, using Compritol, released over 50% in 5 minutes and 100% in 45 minutes. japsonline.com This demonstrated that the melt granulation technique can be effectively used for taste masking while achieving rapid disintegration and dissolution characteristics suitable for an ODT. japsonline.comresearchgate.net

Table 3: Performance of Drotaverine HCl ODTs Prepared by Melt Granulation

Formulation Code Polymer (Drug:Polymer Ratio) Superdisintegrant Drug Release (>50%) Drug Release (100%)
CP9 Compritol 888 ATO (1:7) japsonline.com Croscarmellose Sodium bibliomed.org 5 minutes japsonline.com 45 minutes japsonline.com

| PF5 | Precirol ATO 5 (1:5) japsonline.com | Croscarmellose Sodium bibliomed.org | 5 minutes japsonline.com | 30 minutes japsonline.com |

The solid mixture technique, specifically the kneading method, has also been employed to formulate taste-masked ODTs of this compound. researchgate.netresearchgate.net This technique involves creating a solid dispersion of the drug with a carrier to mask its taste. researchgate.net

Research in this area involved preparing solid mixtures of Drotaverine HCl with carriers such as Hydroxypropyl Methylcellulose (HPMC) 3 cps and RxCipient® FM1000 (calcium silicate). researchgate.netresearchgate.net Different drug-to-polymer ratios were tested, with the 1:9 ratio for HPMC and the 1:7.5 ratio for RxCipient being identified as optimal for taste masking. researchgate.netresearchgate.net These optimized solid mixtures were then formulated into ODTs. researchgate.net Two formulations, R10 (containing 4% Croscarmellose Sodium) and H9 (containing 3% Croscarmellose Sodium and 3% Sodium Starch Glycolate), showed more than 99% drug release in 60 minutes and met the required parameters for ODTs, including effective taste masking. researchgate.net This confirms the solid mixture technique as a successful approach for developing palatable and efficient Drotaverine HCl ODTs. researchgate.net

Table 4: Optimized Drotaverine HCl ODTs Using Solid Mixture Technique

Formulation Code Carrier (Drug:Carrier Ratio) Superdisintegrants Drug Release
R10 RxCipient® FM1000 (1:7.5) researchgate.netresearchgate.net 4% Croscarmellose Sodium researchgate.net >99% in 60 minutes researchgate.net

| H9 | HPMC 3 cps (1:9) researchgate.netresearchgate.net | 3% Croscarmellose Sodium, 3% Sodium Starch Glycolate (B3277807) researchgate.net | >99% in 60 minutes researchgate.net |

Table of Mentioned Compounds

Compound Name
Aerosil 200
Albuterol
Amoxicillin
Ammonium Glycyrrhizinate
Aspartame
Avicel PH101
Benzylhydrazine
Beta-cyclodextrin
Bovine Serum Albumin
Caffeine Citrate
Calcium Carbonate
Calcium Silicate
Camphor (B46023)
Carbopol
Carbopol-934P
Carboxymethylcellulose
Chitosan
Citric Acid
Compritol 888 ATO
Croscarmellose Sodium
Crospovidone
Diazepam
Donepezil Hydrochloride
This compound
Ethylcellulose
Eudragit
Eudragit E 100
Eudragit S-100
Famotidine
Fenofibrate
Furosemide
Gelatin
Hydroxypropyl Cellulose
Hydroxypropyl Methylcellulose (HPMC)
Insulin
Klucel
Kyron-T134
Lamotrigine
Levodopa
Losartan
Magnesium Stearate
Mannitol (B672)
Menthol (B31143)
Metformin
Microcrystalline Cellulose
Nicardipine Hydrochloride
Perphenazine
Poly(acrylic acid) (PAA)
Poly(ethylene glycol) (PEG)
Poly(lactic acid) (PLA)
Poly(lactic-co-glycolic acid) (PLGA)
Poly(sebacic acid) (PSA)
Polyvinyl Alcohol
Polyvinyl acetate
Polyvinylpyrrolidone
Precirol ATO 5
Propranolol Hydrochloride
Rabeprazole Sodium
Ranitidine
Riboflavin
RxCipient® FM1000
Sacubitril
Sodium Alginate
Sodium Bicarbonate
Sodium Starch Glycolate
Stearic Acid
Sucralose
Sucrose
Theophylline
Thymol
Tramadol Hydrochloride
Trifluoperazine HCl
Valdecoxib

Impact of Superdisintegrants on Disintegration and Drug Release

Superdisintegrants are crucial excipients in oral solid dosage forms, added to facilitate the rapid breakup of the tablet matrix in an aqueous environment, which in turn enhances the dissolution rate of the active pharmaceutical ingredient (API). theprofesional.comajpsonline.com Their efficacy is attributed to mechanisms such as swelling, water absorption (wicking), and deformation recovery. theprofesional.comajpsonline.com The proper selection of a superdisintegrant is vital for developing orally disintegrating tablets (ODTs), which are designed to dissolve or disintegrate in the saliva within minutes. nih.gov

Research into this compound ODTs has demonstrated the significant influence of different superdisintegrants on formulation properties. One study evaluated three common superdisintegrants: Avicel PH101, sodium starch glycolate, and croscarmellose sodium. erpublications.com Among these, a formulation containing 4% croscarmellose sodium exhibited the most favorable flow properties for manufacturing. erpublications.com Another study investigated the use of water-soluble and water-insoluble soy polysaccharides as superdisintegrants in this compound ODTs. nih.gov The results showed that all developed formulations met the pharmacotechnical requirements, with disintegration times under three minutes and more than 85% of the drug released within 10 minutes. nih.gov

The choice of superdisintegrant can also affect drug release profiles. In a study developing taste-masked Drotaverine HCl ODTs, formulations with croscarmellose sodium showed faster and more complete drug release compared to those with crospovidone or sodium starch glycolate. japsonline.com For instance, a formulation with croscarmellose sodium (CP9) released over 50% of the drug in 5 minutes and 100% within 45 minutes. japsonline.com Another optimized formulation using a different base (PF5) also with croscarmellose sodium achieved 100% drug release in just 30 minutes. japsonline.com This highlights that the interaction between the superdisintegrant and other formulation components is key to achieving desired release characteristics.

Furthermore, the combination of superdisintegrants with other technologies, such as sublimation, can dramatically shorten disintegration times. A study incorporating sublimating agents like camphor and menthol into a Drotaverine HCl ODT formulation containing croscarmellose sodium achieved a disintegration time as low as 6.3 seconds and 100.16% drug release in 5 minutes. erpublications.com

Table 1: Effect of Different Superdisintegrants on Drotaverine HCl Tablet Properties

SuperdisintegrantConcentrationKey FindingsDisintegration Time% Drug ReleaseSource
Croscarmellose Sodium4%Showed optimal flow properties for tablet manufacturing.Not specified in abstractNot specified in abstract erpublications.com
Soy Polysaccharides (Water-soluble and insoluble)1-5%All formulations met quality requirements for ODTs.< 180 seconds> 85% in 10 minutes nih.gov
Croscarmellose Sodium7.5-10% (of melt granules)Optimized formulations released the drug rapidly.Not specified>90% in 45 minutes japsonline.com
Croscarmellose Sodium with Sublimating AgentsNot specifiedSublimation technique significantly enhanced disintegration and release.6.3 seconds100.16% in 5 minutes erpublications.com

Excipient Compatibility and Formulation Stability Studies

The safety, efficacy, and stability of a pharmaceutical formulation are paramount. wjpr.net A critical step in the development of any dosage form, including for this compound, is to conduct preformulation studies that assess the compatibility of the API with various excipients. wjpr.netresearchgate.net These studies help identify any potential physical or chemical interactions that could compromise the stability and bioavailability of the final product. researchgate.net

Assessment of Drug-Excipient Interactions

Several analytical techniques are employed to evaluate the compatibility between this compound and selected excipients. Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are commonly used methods. japsonline.comresearchgate.net

FTIR spectroscopy is utilized to detect interactions by observing shifts in the vibrational frequencies of key functional groups of the drug and excipients. japsonline.com Studies have confirmed the compatibility of this compound with various excipients, including diluents like mannitol and microcrystalline cellulose, and superdisintegrants such as sodium starch glycolate and croscarmellose sodium, by showing no significant changes in the characteristic peaks of the drug in physical mixtures. wjpr.netresearchgate.net

DSC analysis is performed to observe changes in the melting point and thermal behavior of the drug when mixed with excipients. japsonline.com The absence of significant shifts in the endothermic peak of this compound in the presence of excipients indicates a lack of interaction and confirms compatibility. japsonline.comijrpr.com Such compatibility studies have been successfully conducted for the development of this compound orally disintegrating tablets, confirming no adverse interactions with polymers like Compritol and Precirol used for taste masking. japsonline.com X-ray diffractometry (XRD) can also be used to further characterize the solid state of the drug and excipients and confirm that no incompatible interactions have occurred. erpublications.comjapsonline.com

Optimization of Formulation Components for Enhanced Stability

Once compatibility is established, the formulation is optimized to ensure its stability over its shelf life. Stability studies are conducted under accelerated conditions as per the International Council for Harmonisation (ICH) guidelines, typically at 40°C ± 2°C and 75% RH ± 5% RH. ijrpr.comresearchgate.net These studies evaluate the physical and chemical integrity of the dosage form over a specified period, often three to six months. erpublications.comresearchgate.net

During these studies, various parameters of the this compound tablets are monitored, including thickness, hardness, drug content, and in-vitro drug release. ijrpr.comresearchgate.net An optimized formulation is one that shows no significant changes in these parameters throughout the study period. For example, in the development of this compound mini-tablets, an optimized batch (F5) was subjected to accelerated stability studies for 90 days. ijrpr.comresearchgate.net The results for key parameters remained within the standard, acceptable ranges, confirming the stability of the formulation. ijrpr.comresearchgate.net Similarly, a study on ODTs using a sublimation technique found their optimized formulation (DCM2) to be stable after being tested for 6 months under accelerated conditions. erpublications.com

The goal of this optimization is to develop a stable and bioavailable dosage form. researchgate.net By carefully selecting compatible excipients and evaluating the formulation under stress conditions, developers can ensure the final product maintains its quality, safety, and efficacy until it reaches the patient. wjpr.net

Table 2: Stability Study Parameters for Optimized Drotaverine HCl Formulations

Formulation TypeStability Conditions (ICH)DurationParameters EvaluatedOutcomeSource
Mini-Tablets40°C ± 2°C / 75% RH ± 5% RH90 Days (3 Months)Thickness, Hardness, Drug Content, % Drug ReleaseParameters remained within standard ranges, confirming stability. ijrpr.comresearchgate.net
Orodispersible Tablets (ODTs)40°C ± 2°C / 75% RH ± 5% RH6 MonthsNot specified in abstractPassed stability tests, indicating an effective and stable formulation. erpublications.com

Advanced Omics Approaches in Drotaverine Hydrochloride Research

Pharmacogenomics and Genetic Determinants of Response

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. While specific pharmacogenomic studies on drotaverine hydrochloride are not yet available, research into other PDE4 inhibitors, such as apremilast (B1683926), provides a compelling blueprint for future investigations. A study on apremilast in psoriasis patients identified several single nucleotide polymorphisms (SNPs) in genes encoding for PDE4 and the drug-metabolizing enzyme CYP3A4 that were associated with treatment response. nih.govresearchgate.net This suggests that genetic variations could similarly affect the efficacy and tolerability of this compound.

Future pharmacogenomic research on this compound could focus on identifying genetic variants that influence its pharmacokinetic and pharmacodynamic properties. Key areas of investigation would include:

Genes encoding metabolizing enzymes: Identifying polymorphisms in cytochrome P450 enzymes responsible for drotaverine's metabolism could help predict individual differences in drug clearance and exposure.

Genes encoding PDE4 isoforms: Variations in the genes for different PDE4 subtypes could alter the drug's binding affinity and inhibitory effect, leading to variability in patient response. nih.govresearchgate.net

Genes in downstream signaling pathways: Polymorphisms in genes involved in the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, which is modulated by PDE4, could also contribute to differential responses. nih.govresearchgate.net

Such research would enable the development of genetic biomarkers to guide the clinical use of this compound, allowing for the selection of patients who are most likely to benefit and the avoidance of use in those who may not respond as effectively.

Table 1: Examples of Genetic Variants in PDE4 and Related Genes Associated with Apremilast Response This table is based on findings from a study on apremilast and is presented here as a hypothetical example of what similar research on this compound might uncover.

GeneSNPPotential Impact on Drug Response
PDE4ArsXXXXXXXAltered target enzyme expression or function
PDE4CrsXXXXXXXVariable drug-target interaction
CYP3A4rsXXXXXXXDifferences in drug metabolism and clearance
CREB1rsXXXXXXXModulation of downstream signaling effects

Pharmacoproteomics for Mechanism Elucidation and Target Discovery

Pharmacoproteomics involves the large-scale study of proteins to understand drug mechanisms of action and identify new therapeutic targets. For this compound, its primary target, PDE4, is well-established. However, pharmacoproteomics offers the potential to explore its broader effects on the proteome, which could reveal novel mechanisms and off-target interactions.

By employing techniques such as mass spectrometry-based proteomics, researchers could compare the protein expression profiles of cells or tissues before and after treatment with this compound. This could help to:

Elucidate downstream signaling pathways: By identifying changes in the phosphorylation status of proteins downstream of cAMP and protein kinase A (PKA), the full cascade of events triggered by PDE4 inhibition can be mapped in greater detail.

Discover novel protein-protein interactions: Proteomic approaches can uncover previously unknown interactions between PDE4 and other proteins, which may be modulated by this compound.

Identify off-target effects: A comprehensive proteomic analysis could reveal unintended binding partners of this compound, providing insights into its broader pharmacological profile.

Uncover mechanisms of drug resistance: By comparing the proteomes of responsive and non-responsive cells or patients, potential protein-based mechanisms of resistance could be identified.

These investigations would not only deepen our understanding of how this compound exerts its therapeutic effects but also open avenues for the discovery of new applications and combination therapies.

Table 2: Potential Applications of Pharmacoproteomics in this compound Research

Proteomic ApproachResearch QuestionPotential Outcome
Expression ProteomicsHow does drotaverine alter global protein expression?Identification of regulated pathways and potential biomarkers.
PhosphoproteomicsWhich proteins are phosphorylated/dephosphorylated upon drotaverine treatment?Detailed mapping of the cAMP/PKA signaling cascade.
InteractomicsWhat is the protein interaction network of PDE4, and how is it affected by drotaverine?Discovery of novel regulatory mechanisms and drug targets.
Chemical ProteomicsDoes drotaverine bind to proteins other than PDE4?Identification of potential off-targets.

Computational Multi-Omics Integration for Systems Pharmacology

Systems pharmacology utilizes computational models to understand how drugs affect the body as a whole. By integrating data from various "omics" platforms—including genomics, transcriptomics, proteomics, and metabolomics—a holistic view of a drug's impact can be constructed.

For this compound, a multi-omics approach could be used to build a comprehensive computational model of its effects. This model could simulate the intricate network of interactions initiated by PDE4 inhibition, from the molecular level to the physiological response. The potential applications of this approach are vast and include:

Predicting drug efficacy and patient response: By incorporating a patient's "omics" data into the model, it may be possible to predict their individual response to this compound.

Identifying novel therapeutic indications: The model could reveal unexpected effects of this compound on pathways associated with other diseases, suggesting new therapeutic uses.

Optimizing combination therapies: A systems pharmacology model could simulate the effects of co-administering this compound with other drugs to identify synergistic or antagonistic interactions.

Understanding drug-induced adverse events: By analyzing the drug's impact on a wide range of biological networks, the model could help to predict and explain potential side effects.

The integration of multi-omics data through a systems pharmacology lens represents a paradigm shift in drug research, moving from a single-target focus to a more comprehensive understanding of a drug's system-wide effects. For this compound, this approach has the potential to refine its clinical use and unlock its full therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.